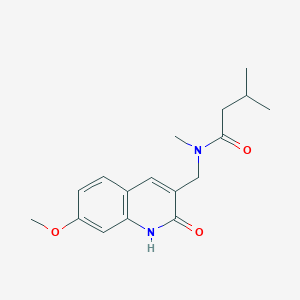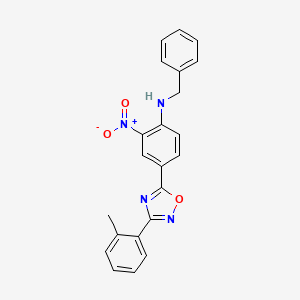
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide, also known as HMQP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMQP is a pivaloyloxymethyl prodrug of 2-hydroxy-7-methylquinoline (HMQ), which is a compound known for its antimalarial and antitumor properties.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as an antimalarial agent. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide exhibits potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has also been shown to possess antitumor properties, making it a potential candidate for cancer treatment.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide is not fully understood, but studies have suggested that it may act by inhibiting the heme detoxification pathway of the malaria parasite. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been reported to have good pharmacokinetic properties, with a long half-life and high bioavailability. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has been shown to be metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide. One area of interest is its potential use as a combination therapy for malaria and cancer treatment. Another area of interest is the development of analogs of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide with improved pharmacokinetic properties and increased potency. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide and its potential applications in other fields of research.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide, is a synthetic compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has shown promising results in studies and has the potential to be a valuable tool in the fight against malaria and cancer.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide involves the condensation of HMQ and pivaloyloxymethyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the pure product. This method has been reported to yield N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide with a high purity of up to 98%.
properties
IUPAC Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-16-13-17(20(25)23-19(16)12-15)14-24(21(26)22(2,3)4)18-8-6-5-7-9-18/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEMJKBDZYZRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717434.png)
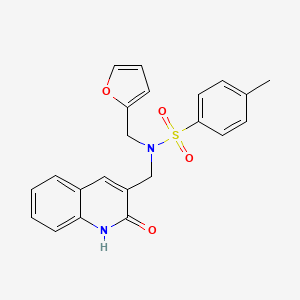


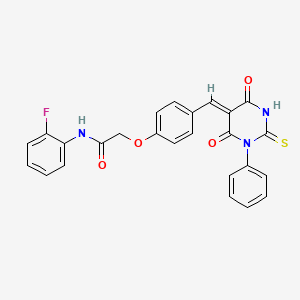
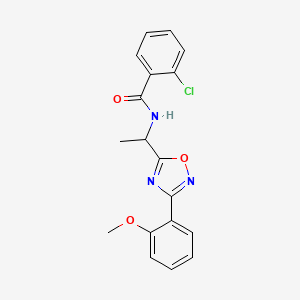
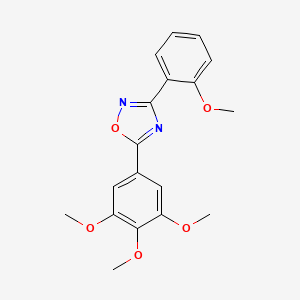
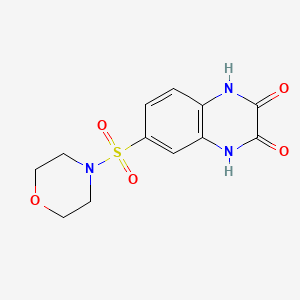
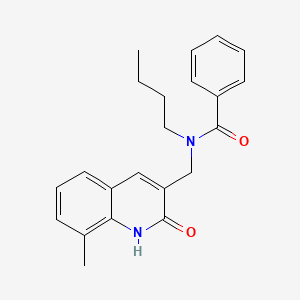
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)
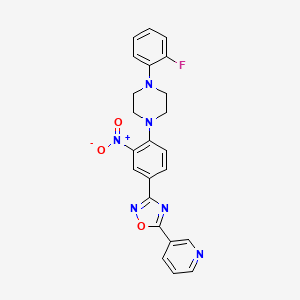
![3-(2,5-dimethoxyphenyl)-N-(3-acetamidophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717534.png)
